N-butyl-N-ethyl-4-nitrobenzamide
Description
N-butyl-N-ethyl-4-nitrobenzamide is a benzamide derivative with a nitro group at the para position of the benzene ring and both butyl and ethyl substituents on the amide nitrogen. The nitro group enhances electrophilic reactivity, while the alkyl chains (butyl and ethyl) influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-butyl-N-ethyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-5-10-14(4-2)13(16)11-6-8-12(9-7-11)15(17)18/h6-9H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBLXOJNDWCYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butyl-N-ethyl-4-nitrobenzamide can be synthesized through the reaction of 4-nitrobenzoyl chloride with a mixture of butylamine and ethylamine under controlled conditions. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-ethyl-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amines.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Reduction: N-butyl-N-ethyl-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid, butylamine, and ethylamine.
Scientific Research Applications
N-butyl-N-ethyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-butyl-N-ethyl-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The butyl and ethyl groups may influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-butyl-N-ethyl-4-nitrobenzamide with structurally related benzamides, emphasizing substituent effects on chemical and biological properties:
Key Observations:
Substituent Position :
- Para-nitro groups (e.g., N-butyl-4-nitrobenzamide) enhance stability and bioactivity compared to ortho-nitro analogs (e.g., N-butyl-2-nitrobenzamide), which suffer from steric strain and reduced reactivity .
- Chloro or fluoro substituents (e.g., N-butyl-4-chloro-3-nitrobenzamide) introduce additional electronic effects, altering reactivity and target interactions .
Bulky aryl groups (e.g., N-(4-methylphenyl)-2-nitrobenzamide) limit bioactivity due to steric hindrance .
Biological Activity :
- Nitrobenzamides with para-substituents often exhibit antimicrobial or enzyme-inhibitory properties, while ortho-substituted analogs show reduced efficacy .
- Fluorinated analogs (e.g., N-butyl-N-ethyl-4-fluorobenzamide) are explored for targeted therapies due to fluorine’s bioisosteric effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
